
trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C25H38O2 and a molecular weight of 370.577 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate involves several steps. The synthetic route typically includes the esterification of 4-propylphenyl and 4’-propylbicyclohexyl-4-carboxylic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Análisis De Reacciones Químicas
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate can be compared with other similar compounds, such as:
trans,trans-4-(trans-4-Butylcyclohexyl)-phenyl 4’-propylbicyclohexyl-4-carboxylate: This compound has a similar structure but with a butyl group instead of a propyl group.
4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4’-Propyl-[1,1’-bicyclohexane]-4-carboxylate: This compound has a pentyl group instead of a propyl group.
The uniqueness of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate lies in its specific molecular structure, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
97564-42-6 |
|---|---|
Fórmula molecular |
C25H38O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
(4-propylphenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,17-19,21-23H,3-8,11-16H2,1-2H3 |
Clave InChI |
JHDGZPSFHYZDNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


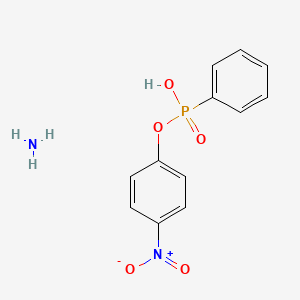
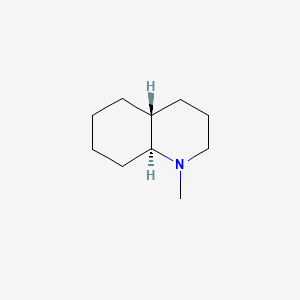
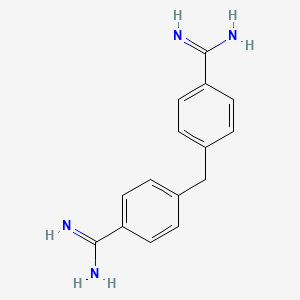
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
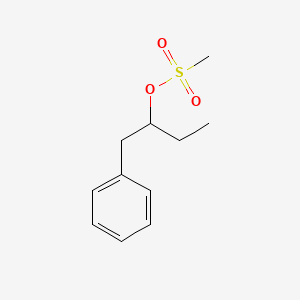

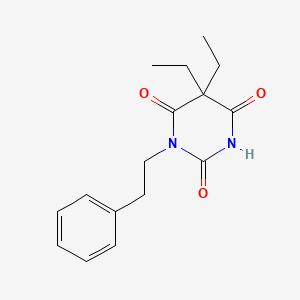
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)

![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)

![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


